B607164 DNDI-8219 CAS No. 1333170-15-2

DNDI-8219

Numéro de catalogue B607164
Numéro CAS: 1333170-15-2
Clé InChI: IXUWKDINJWESQG-SNVBAGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DNDI-8219 is a antitubercular agent with the potent antileishmanial effects.

Applications De Recherche Scientifique

  • Drug Development for Neglected Diseases :

    • The Drugs for Neglected Diseases initiative (DNDi) has been instrumental in identifying new chemical diversity for drug development to treat kinetoplastid infections. DNDi's strategy includes high-throughput phenotypic assays to screen compound libraries, which are accessed through collaborations with the pharmaceutical industry (Don & Ioset, 2013).
    • DNDi has developed a unique model for drug discovery and development, focusing on neglected diseases like human African trypanosomiasis (HAT), leishmaniasis, and Chagas disease. This model involves public-private partnerships and aims to create research consortia addressing all aspects of drug discovery and development (Chatelain & Ioset, 2011).
  • International Partnerships and Collaborations :

    • DNDi has established partnerships with over 130 organizations globally, including pharmaceutical companies, academic institutions, and public institutions, to develop new treatments for neglected tropical diseases (NTDs). These collaborations have led to the development and registration of six novel treatments adapted for patients in poor countries, with another 12 entities in development (Yamada, Hirabayashi, & Brünger, 2016).
  • Innovative Drug Development Approaches :

    • DNDi has remodeled its discovery activities from a project-based network to a fully integrated process-oriented platform, collaborating closely with pharmaceutical companies. This approach includes dedicated screening capacity and lead-optimization consortia supported by a pragmatic compound sourcing strategy (Ioset & Chang, 2011).
  • Ethical Oversight in Drug Development :

    • DNDi developed a 'pre-review' process of ethical oversight for a study of fexinidazole for the treatment of late-stage African Trypanosomiasis (HAT). This process, involving an ad hoc committee from African and European countries and scientific experts, highlights the initiative's commitment to addressing ethical considerations in international research (Coleman et al., 2015).
  • Capacity Building and Research Infrastructure :

    • DNDi has focused on building and sustaining capacity in individuals and institutions conducting research on neglected diseases. This involves a comprehensive approach encompassing people, settings, and activities, as demonstrated in programs like the Washington University Network for Dissemination and Implementation Research (WUNDIR) (Brownson et al., 2017).

Propriétés

Numéro CAS

1333170-15-2

Nom du produit

DNDI-8219

Nom IUPAC

(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C13H10F3N3O5/c14-13(15,16)24-9-3-1-8(2-4-9)23-10-5-18-6-11(19(20)21)17-12(18)22-7-10/h1-4,6,10H,5,7H2/t10-/m1/s1

Clé InChI

IXUWKDINJWESQG-SNVBAGLBSA-N

SMILES

FC(F)(F)OC1=CC=C(O[C@@H]2CN3C(OC2)=NC([N+]([O-])=O)=C3)C=C1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

DNDI-8219;  DNDI 8219;  DNDI8219; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DNDI-8219
Reactant of Route 2
DNDI-8219
Reactant of Route 3
Reactant of Route 3
DNDI-8219
Reactant of Route 4
DNDI-8219
Reactant of Route 5
Reactant of Route 5
DNDI-8219
Reactant of Route 6
Reactant of Route 6
DNDI-8219

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.